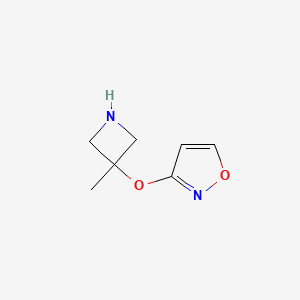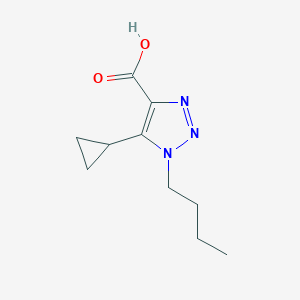![molecular formula C14H16N2O5 B13541039 ((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)-l-proline](/img/structure/B13541039.png)
((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)-l-proline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)-l-proline is a complex organic compound that features a unique structure combining a dihydrobenzo dioxin moiety with a proline derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)-l-proline typically involves multiple steps starting from readily available precursors. One common route involves the alkylation of 2,3-dihydroxybenzoic acid, followed by azidation of the carboxylic acid group, Curtius rearrangement, hydrolysis, and salification . This method is advantageous due to its relatively high yield and purity, making it suitable for large-scale preparation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for scalability. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high throughput. The choice of solvents and reaction temperatures is crucial to minimize side reactions and maximize yield.
Analyse Chemischer Reaktionen
Types of Reactions
((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)-l-proline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, particularly at the carbamoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbamoyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)-l-proline is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In the field of biology and medicine, this compound has shown promise as an immunomodulator . It is being investigated for its potential to modulate immune responses, which could be beneficial in treating autoimmune diseases and cancer.
Industry
Industrially, this compound is used in the development of new materials with specific properties, such as enhanced thermal stability and mechanical strength.
Wirkmechanismus
The mechanism of action of ((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)-l-proline involves its interaction with specific molecular targets within cells. It is believed to modulate signaling pathways by binding to proteins involved in immune response regulation . This interaction can lead to altered gene expression and cellular behavior, contributing to its immunomodulatory effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dihydrobenzo[b][1,4]dioxin-6-yl derivatives: These compounds share the dihydrobenzo dioxin core but differ in their functional groups.
Proline derivatives: Compounds like N-carbamoyl-l-proline and its analogs.
Uniqueness
((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)-l-proline is unique due to its combined structure, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications, setting it apart from other similar compounds.
Eigenschaften
Molekularformel |
C14H16N2O5 |
|---|---|
Molekulargewicht |
292.29 g/mol |
IUPAC-Name |
1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamoyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C14H16N2O5/c17-13(18)10-2-1-5-16(10)14(19)15-9-3-4-11-12(8-9)21-7-6-20-11/h3-4,8,10H,1-2,5-7H2,(H,15,19)(H,17,18) |
InChI-Schlüssel |
GUGZZMZCHBCBDI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(N(C1)C(=O)NC2=CC3=C(C=C2)OCCO3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[4-(2-azidoethyl)piperazin-1-yl]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13540962.png)
![2-[4-(1,1,1-Trifluoropropan-2-yl)piperazin-1-yl]aniline](/img/structure/B13540969.png)
![3-[4-Fluoro-3-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B13540983.png)


![6-chloro-N-[(2,3-dichlorophenyl)methyl]-N-methylpyridine-3-sulfonamide](/img/structure/B13540999.png)
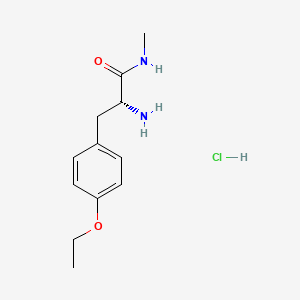
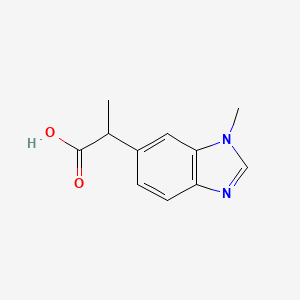
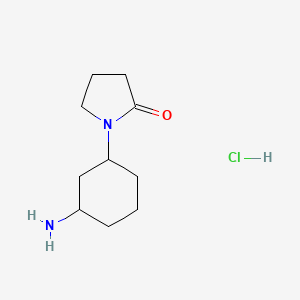
![2-Azaspiro[3.4]octan-5-one](/img/structure/B13541018.png)


